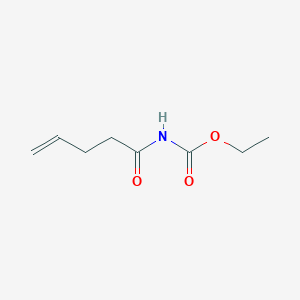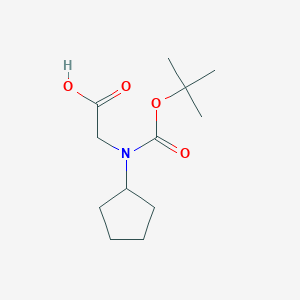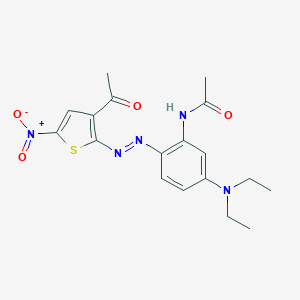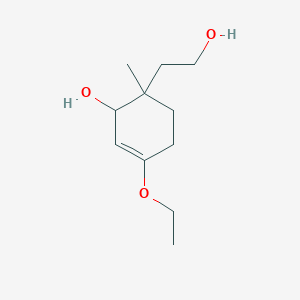
2-Amino-2-(4-sulfophenyl)propanoic acid
Übersicht
Beschreibung
Synthesis Analysis 2-Amino-2-(4-sulfophenyl)propanoic acid and related compounds can be synthesized through various chemical reactions, including the direct sulfonation of precursor compounds. For instance, sulfonated diamine monomers such as 9,9-bis(4-aminophenyl)fluorene-2,7-disulfonic acid and 4,4′-bis(4-aminophenoxy)biphenyl-3,3′-disulfonic acid have been synthesized through direct sulfonation using fuming sulfuric acid as the sulfonating reagent. These processes involve the preparation of sulfonated polyimides from these monomers, showing applications in fields like fuel cell technology due to their proton conductivity and water stability at high temperatures (Guo et al., 2002); (Watari et al., 2004).
Molecular Structure Analysis The molecular structure and crystal packing of compounds related to 2-Amino-2-(4-sulfophenyl)propanoic acid, such as 4-aminophenyl (4-substituted phenyl) sulfones, reveal significant charge redistribution and electronic effects that modulate the properties of the molecule. These structural analyses highlight the geometrical constancy and the influence of substituents on the overall properties of these compounds (Bertolasi et al., 1993).
Chemical Reactions and Properties Sulfonated compounds, including those related to 2-Amino-2-(4-sulfophenyl)propanoic acid, participate in a variety of chemical reactions, demonstrating unique properties such as proton conductivity and water stability. These properties are critical for applications in areas such as fuel cell membranes and other advanced material technologies. The synthesis and properties of novel sulfonated polyimides illustrate the versatility and functional potential of these compounds (Fang et al., 2002).
Physical Properties Analysis The physical properties of sulfonated compounds are closely related to their chemical structure and the degree of sulfonation. These properties include solubility in various solvents, thermal stability, and mechanical strength, which are essential for their use in industrial applications. Studies on sulfonated polyimides from different diamines provide insights into how the molecular structure influences these physical properties (Chen et al., 2006).
Chemical Properties Analysis The chemical properties of 2-Amino-2-(4-sulfophenyl)propanoic acid derivatives, such as their reactivity, acidity, and potential for forming hydrogen bonds, are pivotal for their application in various fields. The synthesis and study of sulfonated polyimides and related compounds demonstrate the significance of these chemical properties in developing materials with specific functionalities and high performance (Chen et al., 2006).
Wissenschaftliche Forschungsanwendungen
1. Polymer Modification and Biomedical Applications
2-Amino-2-(4-sulfophenyl)propanoic acid is involved in the modification of poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels through a condensation reaction with various amines. The modified polymers demonstrate increased thermal stability and promising biological activities, suggesting potential for medical applications (Aly & El-Mohdy, 2015).
2. Electrochemical Analysis
The compound plays a role in the electrochemical reduction of related azo compounds. This process is critical in understanding the electrochemical behavior of these compounds, which can be significant in various chemical analyses and applications (Mandić, Nigović, & Šimunić, 2004).
3. Biocatalysis in Drug Metabolism
In drug metabolism, this compound is used as a part of a biocatalytic system to produce mammalian metabolites of certain drugs, demonstrating its utility in the pharmacokinetic analysis and drug development process (Zmijewski et al., 2006).
4. Genetic Encoding in Protein Studies
It is also used in the genetic encoding of proteins for the biosynthetic incorporation of fluorophores. This application is significant in studying protein structure, dynamics, and interactions both in vitro and in vivo (Summerer et al., 2006).
5. Environmental Analysis
The compound is relevant in the environmental analysis of agricultural groundwater, particularly in the determination of sulfophenyl carboxylic acids, indicating its role in environmental monitoring and assessment (Jiménez-Díaz et al., 2008).
6. Computational Peptidology
In computational peptidology, it's used to study the chemical reactivity of peptides, which is crucial in drug design and the development of new pharmaceuticals (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
7. Membrane Technology
The compound is used in the development of novel sulfonated thin-film composite nanofiltration membranes, improving water flux and dye treatment, highlighting its importance in water treatment technologies (Liu et al., 2012).
8. Electrochemistry in Bimetallic Species Synthesis
It plays a role in the electrochemical synthesis of bimetallic species on carbon electrode surfaces, which is significant in the development of electrochemical sensors and catalysts (Vila & Bélanger, 2012).
9. Synthesis of Pharmaceutical Derivatives
This compound is involved in the synthesis of pharmaceutical derivatives, showcasing its versatility in medicinal chemistry (Tye & Skinner, 2002).
10. Solid Phase Peptide Synthesis
It's used as a linker in solid phase peptide synthesis, indicating its utility in peptide and protein engineering (Erlandsson & Undén, 2006).
Eigenschaften
IUPAC Name |
2-amino-2-(4-sulfophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S/c1-9(10,8(11)12)6-2-4-7(5-3-6)16(13,14)15/h2-5H,10H2,1H3,(H,11,12)(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDSFPIEJILRME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)S(=O)(=O)O)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70398269 | |
| Record name | MSPG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(4-sulfophenyl)propanoic acid | |
CAS RN |
169209-64-7 | |
| Record name | α-Amino-α-methyl-4-sulfobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=169209-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MSPG | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70398269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Methyl-1H-pyrrolo[2,3-d]pyrimidine](/img/structure/B63665.png)

![Furo[3,2-c]pyridine-4-carbaldehyde](/img/structure/B63668.png)

![Furo[2,3-b]pyridine-6-carbonitrile](/img/structure/B63673.png)


![2-Amino-8-methyl-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B63684.png)